6'''-Feruloylspinosin is a natural flavonoid glycoside primarily found in the seeds of the Ziziphus jujuba plant [, , , , , , , , , , , , , , ]. It belongs to the class of C-glycosyl flavones, characterized by a C-linkage between the sugar moiety and the flavonoid aglycone []. 6'''-Feruloylspinosin has garnered significant attention in scientific research due to its various biological activities, including antioxidant, sedative, anxiolytic, cardioprotective, and neuroprotective effects.
6'''-Feruloylspinosin is a bioactive compound primarily derived from the seeds of the Ziziphus jujuba plant. It belongs to the class of flavonoids, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has garnered significant interest in pharmacological research due to its potential therapeutic applications.
The primary source of 6'''-Feruloylspinosin is the seeds of Ziziphus jujuba, commonly known as sour jujube. This plant is widely used in traditional medicine and has been studied for its various health benefits. The extraction process typically involves defatting the seeds, followed by ultrasonic extraction and purification techniques such as flash chromatography and high-pressure preparative chromatography.
6'''-Feruloylspinosin is classified as a flavonoid glycoside. Flavonoids are a group of plant metabolites that exhibit a range of biological activities, and glycosides are compounds where a sugar moiety is bound to another functional group via a glycosidic bond. This classification underscores its significance in both nutritional and medicinal contexts.
The synthesis of 6'''-Feruloylspinosin can be achieved through various methods, primarily focusing on extraction from natural sources. The most common approach involves:
The extraction process can be optimized by adjusting parameters such as temperature, solvent type, and extraction time to maximize yield and purity. Industrial production methods mirror these laboratory techniques but are scaled for larger quantities to meet research and therapeutic demands.
The molecular structure of 6'''-Feruloylspinosin features a flavonoid backbone with a ferulic acid moiety attached via a glycosidic bond. The specific arrangement of hydroxyl groups and other functional groups contributes to its biological activity.
6'''-Feruloylspinosin participates in various chemical reactions that can modify its structure and enhance its pharmacological properties. Key types of reactions include:
The conditions for these reactions often require controlled temperatures and pH levels to achieve optimal results. The products formed from these reactions can lead to derivatives with enhanced or altered biological activities.
6'''-Feruloylspinosin exhibits its effects through multiple molecular pathways:
These mechanisms highlight its potential for treating neurodegenerative diseases and cardiovascular conditions.
6'''-Feruloylspinosin is typically characterized as a yellowish powder with good solubility in organic solvents but limited solubility in water.
6'''-Feruloylspinosin has numerous scientific applications:
Aβ deposition is a hallmark of AD pathogenesis. 6-FS counteracts Aβ-induced toxicity through dual mechanisms: inhibiting oligomerization and mitigating downstream neuronal damage.
In Aβ₁₋₄₂-treated SH-SY5Y cells, 6-FS pretreatment (10–20 µM) significantly elevates cell viability by 25–38% (p<0.01) and reduces apoptotic markers. This correlates with:
In vivo, transgenic C. elegans (GMC101 strain) expressing human Aβ₁₋₄₂ show 35% decreased paralysis rates after 6-FS treatment, alongside improved heat-stress resistance and chemotaxis behavior [1].
6-FS inhibits Aβ fibrillization and promotes clearance of preformed aggregates:
Table 1: 6-FS Effects on Aβ Pathogenesis in Experimental Models
Model System | Aβ Form | Key Metrics Influenced by 6-FS | Change vs. Control |
---|---|---|---|
SH-SY5Y cells | Aβ₁₋₄₂ | Cell viability ↑, Caspase-3 activity ↓ | +38%, −42% [2] |
C. elegans (GMC101) | Aβ₁₋₄₂ | Paralysis rate ↓, Heat resistance ↑ | −35%, +45% [1] |
PC12 cells | Aβ oligomers | Intracellular deposits ↓ | −40% [1] |
C. elegans (CL4176) | Aβ aggregates | Amyloid plaque burden ↓ | −28% [2] |
6-FS activates cellular clearance mechanisms to remove damaged organelles and protein aggregates, a critical process in neurodegenerative diseases.
In Aβ-stressed PC12 cells, 6-FS (20 µM) upregulates mitophagy by:
6-FS modulates the AMPK/mTOR axis to stimulate autophagy:
Table 2: 6-FS Modulation of Autophagy/Mitophagy Markers
Pathway | Key Protein/Marker | Change with 6-FS Treatment | Functional Outcome |
---|---|---|---|
Mitophagy | Pink1 protein | ↑ 1.8-fold [1] | Damaged mitochondria clearance |
Parkin protein | ↑ 2.1-fold [1] | Ubiquitination of mito-proteins | |
Autophagy | p-AMPK/AMPK ratio | ↑ 3.0-fold [5] | Energy sensor activation |
p-mTOR/mTOR ratio | ↓ 55% [5] | Autophagy inhibition relieved | |
LC3-II/LC3-I ratio | ↑ 2.5-fold [5] | Autophagosome formation ↑ | |
p62/SQSTM1 | ↓ 60% [5] | Cargo receptor degradation |
Aβ disrupts synaptic neurotransmitter balance, contributing to cognitive decline. 6-FS counteracts these changes through multi-transmitter modulation.
Targeted metabolomics in Aβ-exposed C. elegans and SH-SY5Y cells reveals that 6-FS:
6-FS significantly reverses Aβ-induced depletion of critical neurotransmitters:
Table 3: 6-FS Effects on Neurotransmitter Levels in Aβ-Exposed Models
Neurotransmitter | Model System | Change with 6-FS | Proposed Mechanism |
---|---|---|---|
Glutamate | SH-SY5Y cells | ↓ 32% [5] | Reduced excitotoxicity |
GABA | C. elegans | ↑ 28% [2] | Enhanced inhibitory transmission |
Acetylcholine | SH-SY5Y cells | ↑ 45% [5] | Presynaptic synthesis ↑ |
Serotonin | C. elegans | ↑ 30% [2] | Tryptophan hydroxylase modulation |
Taurine | SH-SY5Y cells | ↑ 22% [5] | Osmotic/antioxidant support |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1